BMS 599626-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
BMS 599626-d4 is a highly selective inhibitor of the human epidermal growth factor receptor kinases HER1 (EGFR) and HER2. This compound has shown significant anti-tumor efficacy in preclinical models, making it a promising candidate for cancer treatment .
准备方法
The synthesis of BMS 599626-d4 involves several steps, including the formation of pyrrolotriazine analogs. The synthetic route typically includes the reaction of specific starting materials under controlled conditions to achieve the desired product. Industrial production methods focus on optimizing yield and purity, often involving the use of advanced techniques such as high-performance liquid chromatography for purification .
化学反应分析
BMS 599626-d4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group with another, commonly using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
BMS 599626-d4 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying kinase inhibition and receptor signaling pathways.
Biology: Employed in cell-based assays to investigate the effects of HER1 and HER2 inhibition on cell proliferation and survival.
Medicine: Explored as a potential therapeutic agent for treating cancers that overexpress HER1 and HER2, such as breast and lung cancers.
Industry: Utilized in the development of new cancer therapies and in the optimization of existing treatment protocols .
作用机制
BMS 599626-d4 exerts its effects by inhibiting the kinase activity of HER1 and HER2. This inhibition prevents the autophosphorylation of these receptors, thereby blocking downstream signaling pathways that promote cell proliferation and survival. The compound also inhibits the formation of HER1/HER2 heterodimers, further disrupting receptor signaling and tumor growth .
相似化合物的比较
BMS 599626-d4 is unique in its high selectivity for HER1 and HER2, with minimal interaction with other protein kinases. Similar compounds include:
Trastuzumab: A monoclonal antibody that targets HER2.
Cetuximab: A monoclonal antibody that targets HER1.
Gefitinib: A small molecule inhibitor of HER1.
Compared to these compounds, this compound offers the advantage of inhibiting both HER1 and HER2, as well as their heterodimer formation, which may result in improved therapeutic efficacy .
属性
CAS 编号 |
1330172-72-9 |
---|---|
分子式 |
C₂₇H₂₃D₄FN₈O₃ |
分子量 |
534.58 |
同义词 |
N-[4-[[1-[(3-Fluorophenyl)methyl]-1H-indazol-5-yl]amino]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]carbamic Acid (3S)-3-Morpholinylmethyl-d4 Ester; AC 480-d4; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。